1-Methyl 2-sulphohexanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
67633-91-4 |
|---|---|
Molecular Formula |
C7H14O5S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-methoxy-1-oxohexane-2-sulfonic acid |
InChI |
InChI=1S/C7H14O5S/c1-3-4-5-6(7(8)12-2)13(9,10)11/h6H,3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
UBYPTUABMDKJNG-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)OC)S(=O)(=O)O |
Canonical SMILES |
CCCCC(C(=O)OC)S(=O)(=O)O |
Other CAS No. |
67633-91-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and sulfonic acid groups participate in hydrolysis under acidic or basic conditions:
Ester Hydrolysis
-
Basic Conditions : The methyl ester undergoes saponification with aqueous NaOH or KOH, yielding the sodium/potassium salt of 2-sulphohexanoic acid and methanol .
-
Acidic Conditions : Acid-catalyzed hydrolysis produces 2-sulphohexanoic acid and methanol.
Sulfonic Acid Stability
The sulfonic acid group (–SO₃H) resists hydrolysis under typical conditions but may form sulfonate salts (e.g., Na⁺, K⁺) in basic media .
Oxidation
-
Sulfonic Acid Group : The –SO₃H group is already in a high oxidation state and typically unreactive toward further oxidation .
-
Alkyl Chain : Controlled oxidation of the hexanoate chain’s terminal methyl group could yield carboxylic acid derivatives, though this is not explicitly documented for the compound.
Reduction
-
Ester Group : Reduction with LiAlH₄ or NaBH₄ converts the ester to a primary alcohol, yielding 2-sulphohexanol .
Nucleophilic Substitution
-
Ester Group : The methyl ester can undergo transesterification with alcohols (e.g., ethanol) in the presence of acid catalysts, producing ethyl 2-sulphohexanoate .
Sulfonate Salt Formation
Reaction with bases (e.g., NaOH) generates water-soluble sulfonate salts, useful in surfactants or detergents .
Thermal and Photolytic Behavior
Comparative Reaction Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
